Calcium trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

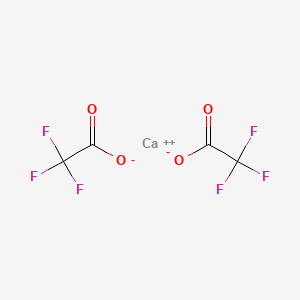

Calcium trifluoroacetate is a chemical compound with the formula Ca(CF3COO)2. It is a calcium salt of trifluoroacetic acid, characterized by its high thermal stability and unique chemical properties. This compound is of significant interest in various scientific fields due to its catalytic properties and its role in the synthesis of various organic compounds .

Preparation Methods

Calcium trifluoroacetate can be prepared through several synthetic routes. One common method involves the reaction of calcium carbonate (CaCO3) with an aqueous solution of trifluoroacetic acid (CF3COOH). This reaction yields this compound monohydrate (Ca(CF3COO)2·H2O). The process involves thermogravimetry and differential thermal analysis to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Calcium trifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It efficiently catalyzes the selective ring-opening of epoxides by amines, leading to the synthesis of β-aminoalcohols.

Thermal Decomposition: When heated in air, this compound decomposes at around 106°C, yielding calcium fluoride (CaF2) as the final product.

Scientific Research Applications

Calcium trifluoroacetate has several scientific research applications:

Nanocrystal Synthesis: It is used in the high-temperature thermal decomposition process to synthesize nearly-monodisperse, lanthanide-doped calcium fluoride nanocrystals.

Superconductors: It serves as a precursor for the preparation of thin layers of complex oxides, particularly thin films of high-temperature superconductors.

Mechanism of Action

The mechanism by which calcium trifluoroacetate exerts its effects is primarily through its catalytic properties. In the ring-opening of epoxides, this compound acts as a highly chemo-selective catalyst, facilitating the reaction between epoxides and amines to form β-aminoalcohols. The presence of the trifluoroacetate group enhances the reactivity and selectivity of the catalyst .

Comparison with Similar Compounds

Calcium trifluoroacetate can be compared with other metal trifluoroacetates, such as:

- Copper trifluoroacetate (Cu(CF3COO)2)

- Silver trifluoroacetate (Ag(CF3COO)2)

- Barium trifluoroacetate (Ba(CF3COO)2)

These compounds share similar properties, such as high thermal stability and catalytic activity. this compound is unique in its ability to catalyze specific reactions, such as the ring-opening of epoxides, with high regioselectivity and under mild conditions .

Properties

CAS No. |

60884-90-4 |

|---|---|

Molecular Formula |

C4CaF6O4 |

Molecular Weight |

266.11 g/mol |

IUPAC Name |

calcium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C2HF3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

InChI Key |

RCPKXZJUDJSTTM-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)

![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)